
1-(p-Hydroxyphenyl)-3-piperidino-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(p-Hydroxyphenyl)-3-piperidinopyrrolidin-2-one is a compound that belongs to the class of phenolic compounds Phenolic compounds are characterized by the presence of one or more hydroxyl groups directly attached to an aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Hydroxyphenyl)-3-piperidinopyrrolidin-2-one typically involves the conversion of suitable hydroxyacetophenones to the desired product through a series of chemical reactions. One common method involves the conversion of p-hydroxyacetophenone to an isonitrosoketone, followed by hydrogenation of the isonitrosoketone . The reaction conditions often include the use of specific catalysts and solvents to facilitate the conversion.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
化学反応の分析
Types of Reactions
1-(p-Hydroxyphenyl)-3-piperidinopyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various hydroxy derivatives.
科学的研究の応用
1-(p-Hydroxyphenyl)-3-piperidinopyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers and other industrial materials
作用機序
The mechanism of action of 1-(p-Hydroxyphenyl)-3-piperidinopyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors .
類似化合物との比較
Similar Compounds
- p-Hydroxybenzoic acid
- p-Coumaric acid
- Ferulic acid
- Caffeic acid
Comparison
1-(p-Hydroxyphenyl)-3-piperidinopyrrolidin-2-one is unique due to its specific chemical structure, which includes both a phenolic hydroxyl group and a piperidinopyrrolidinone moiety. This combination of functional groups imparts distinct chemical and biological properties, setting it apart from other similar compounds .
特性
CAS番号 |
6103-55-5 |
|---|---|
分子式 |
C15H20N2O2 |
分子量 |
260.33 g/mol |
IUPAC名 |
1-(4-hydroxyphenyl)-3-piperidin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C15H20N2O2/c18-13-6-4-12(5-7-13)17-11-8-14(15(17)19)16-9-2-1-3-10-16/h4-7,14,18H,1-3,8-11H2 |
InChIキー |
SFTCFBSAPNETJJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2CCN(C2=O)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


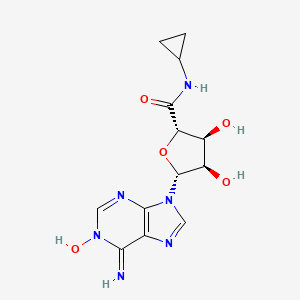

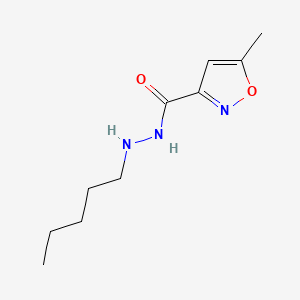
![Acetamide,N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13804027.png)
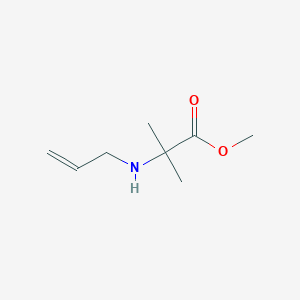
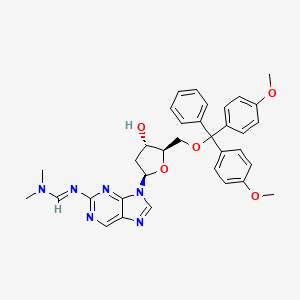

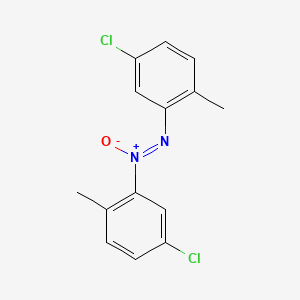
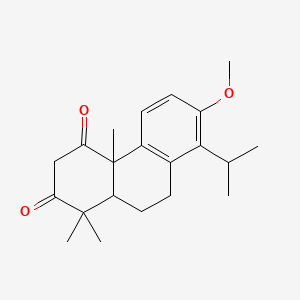

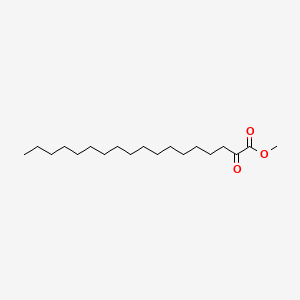
![[1,2,4]Triazolo[3,4-b][1,3]thiazepine](/img/structure/B13804071.png)
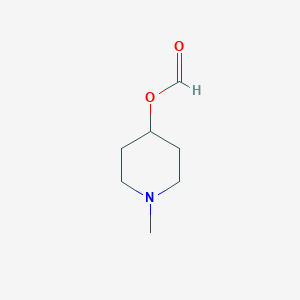
![(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxy-6-methyloxane-2-carboxylic acid](/img/structure/B13804080.png)
